molecular formula C6H8N2O2S B2602108 Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1421635-09-7

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2602108
CAS No.: 1421635-09-7
M. Wt: 172.2
InChI Key: VDFWXNJTHPZDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Another method includes the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide, followed by further reactions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: A related compound with similar structural features but different functional groups.

    5-Methylthiazole: Another thiazole derivative with a methyl group at the 5-position.

    2-Amino-5-(methylthio)-1,3,4-thiadiazole: A compound with a similar thiazole ring but different substituents.

Uniqueness

Methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylate group allows for further derivatization, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFWXNJTHPZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.